molecular formula C27H24N2O5S B281337 Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Cat. No.: B281337
M. Wt: 488.6 g/mol
InChI Key: VPTAFVUSAGVWGC-FAJYDZGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ESI-09 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

ESI-09 has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of ESI-09 is in the field of cancer research. Studies have shown that ESI-09 can inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. The Wnt signaling pathway is involved in the regulation of cell growth and differentiation, and aberrant activation of this pathway has been linked to the development of various types of cancer.
ESI-09 has also been studied for its potential applications in the field of neurodegenerative diseases. Studies have shown that ESI-09 can promote the regeneration of neurons and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of ESI-09 involves the inhibition of the Wnt signaling pathway. ESI-09 binds to the protein Dishevelled, which is a key component of the Wnt signaling pathway. By binding to Dishevelled, ESI-09 prevents the activation of downstream signaling molecules, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
ESI-09 has been shown to have a number of biochemical and physiological effects. Studies have shown that ESI-09 can inhibit the growth and proliferation of cancer cells, promote the regeneration of neurons, and improve cognitive function in animal models of neurodegenerative diseases. ESI-09 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of ESI-09 in lab experiments is its specificity for the Wnt signaling pathway. ESI-09 has been shown to selectively target the Wnt signaling pathway without affecting other signaling pathways, making it a valuable tool for studying the role of the Wnt pathway in various biological processes. However, one of the limitations of ESI-09 is its potential toxicity. Studies have shown that high doses of ESI-09 can be toxic to cells, highlighting the need for careful dosage and toxicity studies in lab experiments.

Future Directions

There are several future directions for the study of ESI-09. One area of research is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another area of research is the investigation of the role of the Wnt pathway in various biological processes, such as stem cell differentiation and tissue regeneration. Additionally, the potential applications of ESI-09 in the treatment of various diseases, such as cancer and neurodegenerative diseases, continue to be an active area of research.

Synthesis Methods

The synthesis of ESI-09 involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1,4-diaminonaphthalene in the presence of triethylamine. The resulting product is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to yield ESI-09. The synthesis of ESI-09 has been optimized to improve yield and purity, making it a viable compound for scientific research.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-[[(4Z)-4-(2,4-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C27H24N2O5S/c1-4-34-27(31)19-10-12-20(13-11-19)28-24-16-23(21-7-5-6-8-22(21)26(24)30)29-35(32,33)25-14-9-17(2)15-18(25)3/h5-16,28H,4H2,1-3H3/b29-23-

InChI Key

VPTAFVUSAGVWGC-FAJYDZGRSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C=C3)C)C)/C4=CC=CC=C4C2=O

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

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